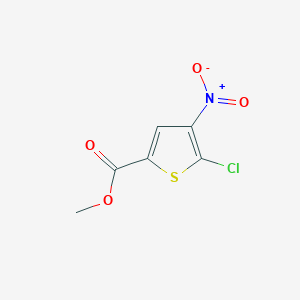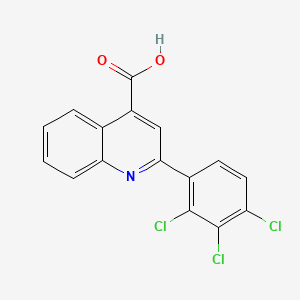![molecular formula C12H8N4O5 B2471509 (E)-[(3-nitrophenyl)methylidene][(3-nitropyridin-2-yl)oxy]amine CAS No. 303987-37-3](/img/structure/B2471509.png)
(E)-[(3-nitrophenyl)methylidene][(3-nitropyridin-2-yl)oxy]amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-[(3-nitrophenyl)methylidene][(3-nitropyridin-2-yl)oxy]amine is an organic compound characterized by the presence of nitro groups attached to both phenyl and pyridinyl rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-[(3-nitrophenyl)methylidene][(3-nitropyridin-2-yl)oxy]amine typically involves the condensation of 3-nitrobenzaldehyde with 3-nitropyridin-2-ylamine under basic conditions. The reaction is carried out in a suitable solvent, such as ethanol or methanol, at elevated temperatures to facilitate the formation of the desired product. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, continuous flow reactors could be employed to enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(E)-[(3-nitrophenyl)methylidene][(3-nitropyridin-2-yl)oxy]amine undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro-substituted aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Formation of nitroso derivatives or other oxidized products.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted aromatic compounds with various functional groups.
Scientific Research Applications
(E)-[(3-nitrophenyl)methylidene][(3-nitropyridin-2-yl)oxy]amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its reactive functional groups.
Mechanism of Action
The mechanism of action of (E)-[(3-nitrophenyl)methylidene][(3-nitropyridin-2-yl)oxy]amine involves its interaction with specific molecular targets. The nitro groups can undergo redox reactions, leading to the generation of reactive intermediates that can interact with biological macromolecules. These interactions can result in the modulation of various biochemical pathways, including those involved in cell signaling and metabolism.
Comparison with Similar Compounds
Similar Compounds
(E)-[(3-nitrophenyl)methylidene][(3-nitropyridin-2-yl)oxy]amine: Characterized by nitro groups on both aromatic rings.
(E)-[(3-nitrophenyl)methylidene][(4-nitropyridin-2-yl)oxy]amine: Similar structure but with nitro group on the 4-position of the pyridinyl ring.
(E)-[(4-nitrophenyl)methylidene][(3-nitropyridin-2-yl)oxy]amine: Nitro group on the 4-position of the phenyl ring.
Uniqueness
The unique feature of this compound is the presence of nitro groups on both aromatic rings, which imparts distinct chemical reactivity and potential biological activity. This dual substitution pattern can influence the compound’s electronic properties and its interactions with other molecules, making it a valuable compound for various applications.
Properties
IUPAC Name |
(E)-1-(3-nitrophenyl)-N-(3-nitropyridin-2-yl)oxymethanimine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N4O5/c17-15(18)10-4-1-3-9(7-10)8-14-21-12-11(16(19)20)5-2-6-13-12/h1-8H/b14-8+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USYKHHLZRXDIQE-RIYZIHGNSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C=NOC2=C(C=CC=N2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])/C=N/OC2=C(C=CC=N2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[4-(1H-1,3-benzodiazol-2-yl)piperidin-1-yl]-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2471426.png)
![6-(4-methoxyphenyl)-2-({[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyrimidin-4-ol](/img/structure/B2471427.png)
![2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-N-(2-methylbenzo[d]thiazol-5-yl)acetamide](/img/structure/B2471428.png)

![5-Oxaspiro[3.5]nonane-7-carboxylic acid](/img/structure/B2471433.png)
![N-{1-[(4-methoxyphenyl)sulfonyl]-4-piperidinyl}benzenecarboxamide](/img/structure/B2471434.png)
![2-fluoro-N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2471435.png)
![2-{[(3,4-dichlorophenyl)methyl]sulfanyl}-1-(naphthalene-2-sulfonyl)-4,5-dihydro-1H-imidazole](/img/structure/B2471437.png)
![6-ethyl-N-(4-fluorobenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine](/img/structure/B2471438.png)
![N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-5-yl]-4-methylbenzamide](/img/structure/B2471439.png)

![8-(3-chloro-4-methoxyphenyl)-3-(2-ethoxyethyl)-1,6,7-trimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2471442.png)

![(2Z)-2-[(4-chlorobenzenesulfonamido)imino]-N-phenyl-2H-chromene-3-carboxamide](/img/structure/B2471449.png)
